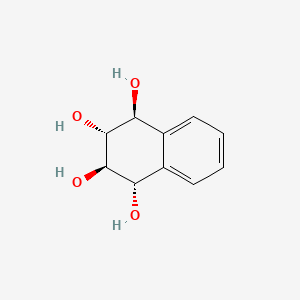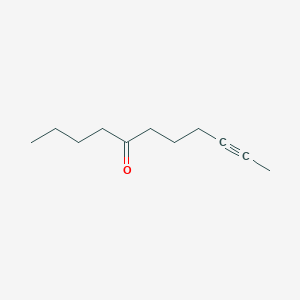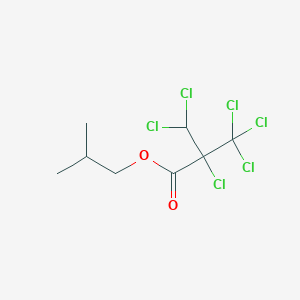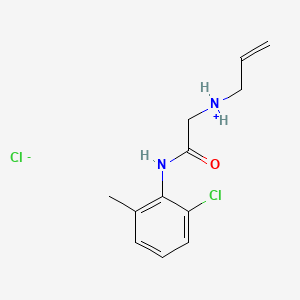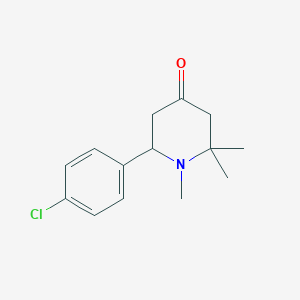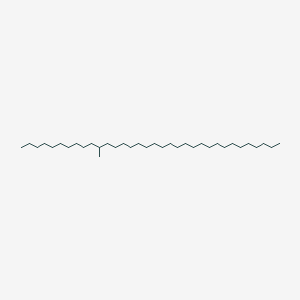![molecular formula C19H24N2O B14448442 1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene CAS No. 75756-74-0](/img/structure/B14448442.png)
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene typically involves the reaction of 1-hexyl-4-nitrobenzene with 4-methylphenylhydrazine under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular processes. The compound may also interact with DNA and proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexyl-4-nitrobenzene: A precursor in the synthesis of the azoxy compound.
4-Methylphenylhydrazine: Another precursor used in the synthesis.
Azobenzene: A structurally related compound with similar properties.
Uniqueness
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene is unique due to the presence of both hexyl and methylphenyl groups attached to the azoxy moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
75756-74-0 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(4-hexylphenyl)imino-(4-methylphenyl)-oxidoazanium |
InChI |
InChI=1S/C19H24N2O/c1-3-4-5-6-7-17-10-12-18(13-11-17)20-21(22)19-14-8-16(2)9-15-19/h8-15H,3-7H2,1-2H3 |
Clé InChI |
FGWUEZMHLIMGEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


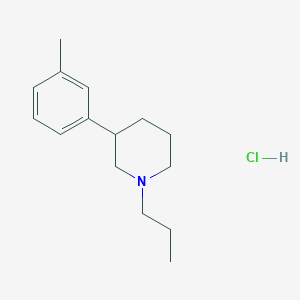
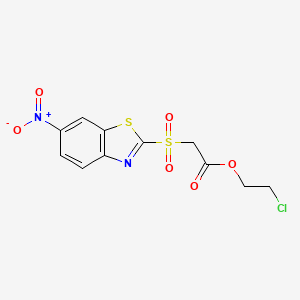
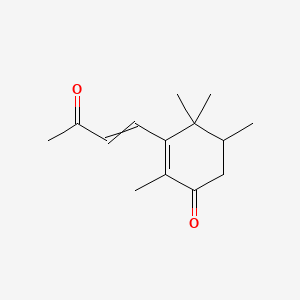
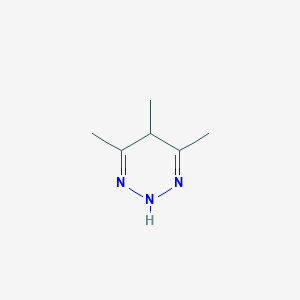
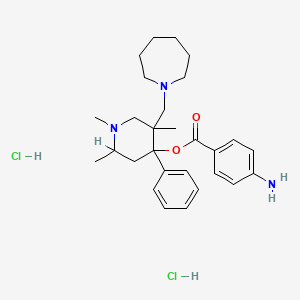
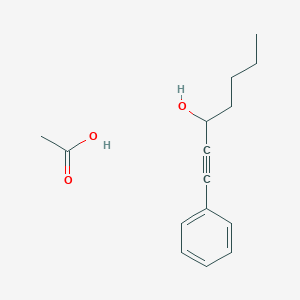
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
